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Compound Name:
2-Amino-2-(hydroxymethyl)-4-

methylpentanoic acid

CAS No.: 7522-44-3

Cat. No.: B1585656

Get Quote

Executive Summary
In the development of peptide therapeutics, native L-Leucine (Leu) represents a significant

metabolic liability. Its hydrophobic side chain is a primary recognition motif for major digestive

enzymes, including chymotrypsin and pepsin, leading to rapid systemic clearance (

min in serum). -Hydroxymethylleucine (

-HmL) is a non-canonical,

-disubstituted amino acid designed to overcome this limitation. By replacing the

-proton with a hydroxymethyl group (

),

-HmL introduces a quaternary center that provides steric occlusion of the scissile bond without
abolishing the side-chain recognition required for receptor binding.
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Proteolytic Resistance: Peptides incorporating

-HmL exhibit a half-life extension of 10-fold to >100-fold compared to native Leu variants,
depending on the protease and position.

Mechanism: The quaternary

-carbon enforces a helical or fully extended conformation (steric lock) and physically blocks
the transition state formation in the protease active site.

Solubility Advantage: Unlike

-methylleucine (

-MeLeu), the hydroxymethyl group of

-HmL confers amphiphilicity, improving aqueous solubility and enabling unique
intramolecular H-bonding interactions.

Chemical Basis of Stability[1]
To understand the stability profile, one must analyze the structural divergence at the

position.
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Feature Native L-Leucine
-Hydroxymethylleucine (

-HmL)

Formula

-Substituent

Hydrogen (

)

Hydroxymethyl (

)

Hybridization Tertiary Carbon Quaternary Carbon

Conformational Freedom
High (

flexible)
Restricted (Helicogenic)

Protease Access
High (Accessible Scissile

Bond)
Blocked (Steric Shielding)

The Mechanistic "Steric Clash"
Proteases like chymotrypsin function by nucleophilic attack on the carbonyl carbon of the

peptide bond. This reaction requires the substrate to adopt a specific tetrahedral transition

state.

In native Leucine, the small

-proton allows the enzyme's catalytic triad (Ser-His-Asp) to approach the carbonyl. In

-HmL, the bulky hydroxymethyl group creates a steric clash with the enzyme's S1' or S1
pocket. Furthermore, the

-disubstitution restricts the backbone torsion angles (

), often forcing the peptide into a

-helical or fully extended structure that digestive enzymes cannot unfold to cleave.
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Figure 1: Mechanistic pathway of proteolytic resistance. The quaternary center of

-HmL prevents the requisite enzyme-substrate complex formation.

Performance Analysis: Comparative Data
The following data synthesizes performance metrics from studies on

-disubstituted amino acids (the class to which

-HmL belongs). While direct head-to-head data for every protease is rare, the kinetic behavior
is consistent across the class of

-tetrasubstituted residues.

Table 1: Proteolytic Stability Profiles[2]
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Enzyme /
Medium

Native Leucine
Peptide (

)

-HmL /

-MeLeu
Peptide (

)

Fold
Improvement

Notes

Chymotrypsin 12 - 25 min > 4 hours ~10-20x

HmL blocks the

hydrophobic

pocket access.

Trypsin 15 - 30 min > 24 hours >50x

High resistance

when HmL is at

position.

Human Serum 30 - 60 min > 12 hours ~24x

Broad spectrum

resistance to

serum

peptidases.

Proteinase K < 10 min ~ 2 hours ~12x

Aggressive

promiscuous

protease;

significant

stabilization

observed.

> Note on Data: Values represent typical ranges for short peptides (5-10 mers) containing the

residue at the cleavage site. Data is derived from comparative studies of

-methyl and

-hydroxymethyl analogues [1][2][6].

The Solubility Factor (HmL vs. MeLeu)
While

-Methylleucine (
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-MeLeu) provides similar stability, it significantly increases peptide hydrophobicity, often leading
to aggregation.

-MeLeu: Hydrophobic index increases. Risk of precipitation.

-HmL: The

group can donate and accept hydrogen bonds. It often forms an intramolecular H-bond with
the backbone amide (

), further rigidifying the structure (increasing stability) while maintaining aqueous solubility.

Experimental Protocol: Validating Stability
To objectively compare

-HmL vs. Native Leucine in your specific sequence, follow this standardized proteolytic assay.
This protocol ensures self-validation via internal standards and time-course linearity.

Materials
Test Peptides: Sequence A (Native Leu) and Sequence B (

-HmL analog).

Enzyme:

-Chymotrypsin (Sigma, Type II) or Human Serum (pooled).

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.8 (mimics physiological conditions).

Internal Standard: Fmoc-Gly-OH (or a non-degradable peptidomimetic) to normalize injection

volume.

Workflow Diagram
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Sampling Loop (0, 15, 30, 60, 120, 240 min)

Start: Prepare 1mM Peptide Solution
(Buffer pH 7.8 + Internal Std)

Add Enzyme/Serum
(E:S ratio 1:100)

Remove Aliquot (50 uL)

Quench Reaction
(Add 50 uL 1% TFA/Acetonitrile)

RP-HPLC / LC-MS Analysis
(Monitor Peak Area vs. Internal Std)

Calculate k_obs and t_1/2
ln([C]/[C0]) = -kt
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Figure 2: Standardized proteolytic stability assay workflow.

Step-by-Step Methodology
Preparation: Dissolve peptide to 1 mM in Tris buffer. Add Internal Standard (final 50

M).

Initiation: Pre-incubate at 37°C for 5 min. Add enzyme (e.g., Chymotrypsin) at an

Enzyme:Substrate ratio of 1:100 (w/w).

Sampling: At defined time points (
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min), remove 50

L aliquots.

Quenching: Immediately dispense aliquot into 50

L of "Quench Solution" (50% Acetonitrile / 49%

/ 1% TFA). Vortex to denature enzyme.

Analysis: Inject 20

L onto RP-HPLC (C18 column). Monitor UV at 214 nm.

Calculation:

Plot

vs. Time.

Slope =

.

Half-life

.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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